molecular formula C6H5F3N2O B13036190 2-Methoxy-6-(trifluoromethyl)pyrazine

2-Methoxy-6-(trifluoromethyl)pyrazine

Cat. No.: B13036190
M. Wt: 178.11 g/mol
InChI Key: HGOOOBBDIMNJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(trifluoromethyl)pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The incorporation of the trifluoromethyl group into the pyrazine ring enhances its chemical and biological properties, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrazine can be achieved through several methods. One common approach involves the use of trifluoromethoxypyrazines. For instance, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then subjected to various coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These reactions typically require specific catalysts and conditions, such as palladium catalysts for Suzuki coupling.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of efficient and scalable synthetic routes, such as those involving trifluoromethoxypyrazines, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyrazine

InChI

InChI=1S/C6H5F3N2O/c1-12-5-3-10-2-4(11-5)6(7,8)9/h2-3H,1H3

InChI Key

HGOOOBBDIMNJJW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.